

Application Note: Using 2-(2-Methoxybenzyl)-2-methyloxirane in Pharmaceutical Synthesis[1]

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Compound of Interest

Compound Name: 2-(2-Methoxybenzyl)-2-methyloxirane

Cat. No.: B13562900

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Abstract

This guide outlines the strategic application of **2-(2-Methoxybenzyl)-2-methyloxirane** as a divergent intermediate.[1] Unlike linear alkyl epoxides, this gem-disubstituted epoxide offers two distinct synthetic pathways: (A) Meinwald Rearrangement to access the ketone core of phenethylamines (e.g., Methoxyphenamine), and (B) Regioselective Aminolysis to construct sterically congested

-amino alcohols.[1] We provide validated protocols for both pathways, emphasizing process safety, regiocontrol, and impurity management.

Chemical Identity & Properties

Property	Specification
Chemical Name	2-(2-Methoxybenzyl)-2-methyloxirane
CAS Number	1342511-93-6
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	~245°C (Predicted)
Solubility	Soluble in DCM, THF, Toluene; Sparingly soluble in water
Stability	Sensitive to Lewis acids (rearrangement) and strong bases (polymerization).[1][2][3] Store at 2-8°C under Argon.

Synthetic Utility & Mechanism[1][4]

The utility of **2-(2-Methoxybenzyl)-2-methyloxirane** lies in its gem-disubstituted epoxide ring, which creates a specific reactivity profile driven by the stability of the tertiary carbocation intermediate.[1]

Pathway A: Meinwald Rearrangement (Ketone Synthesis)

Under Lewis Acid catalysis (e.g.,

), the epoxide undergoes a 1,2-hydride shift to yield 1-(2-methoxyphenyl)propan-2-one.[1] This is the most efficient non-oxidative route to the P2P (phenyl-2-propanone) core required for Methoxyphenamine.[1]

Pathway B: Regioselective Aminolysis (Amino Alcohol Synthesis)

Nucleophilic attack by amines typically occurs at the less substituted (terminal) carbon due to steric hindrance at the quaternary center, yielding tertiary alcohols. This route generates novel 2-hydroxy-2-methyl-3-phenylpropylamine derivatives, which are bioisosteres of standard beta-blockers.[1]

Figure 1: Divergent synthetic pathways.[1] Path A (top) yields the phenethylamine core; Path B (bottom) yields

-amino alcohols.[1]

Protocol 1: Synthesis of Methoxyphenamine Precursor (Meinwald Rearrangement)

Objective: Convert the epoxide to 1-(2-methoxyphenyl)propan-2-one. Scale: 100 mmol basis.

Reagents:

- Substrate: **2-(2-Methoxybenzyl)-2-methyloxirane** (17.8 g, 100 mmol)[1]
- Catalyst: Boron trifluoride diethyl etherate () (0.1 eq)[1]
- Solvent: Anhydrous Dichloromethane (DCM) (200 mL)
- Quench: Saturated solution[1]

Procedure:

- Preparation: Charge an oven-dried 500 mL 3-neck flask with DCM and the epoxide under nitrogen atmosphere. Cool to 0°C.[1]
- Catalysis: Add (1.2 mL) dropwise over 10 minutes. Caution: Exothermic reaction.[1]
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of epoxide () and appearance of ketone ().
- Quench: Pour the reaction mixture into 100 mL of cold saturated

with vigorous stirring to neutralize the Lewis acid.

- Workup: Separate the organic layer.^[1] Extract the aqueous phase with DCM (mL). Combine organics, dry over , and concentrate under reduced pressure.
- Purification: The crude oil (typically >90% purity) can be used directly or purified via vacuum distillation (bp ~120°C @ 5 mmHg).

Critical Control Point: Temperature must be kept <5°C during catalyst addition to prevent polymerization.

Protocol 2: Direct Aminolysis to -Amino Alcohols

Objective: Synthesis of 1-(2-methoxyphenyl)-2-methyl-3-(methylamino)propan-2-ol. Application: Creating polar, hydroxy-functionalized analogs of phenethylamines for binding affinity studies.

Reagents:

- Substrate: **2-(2-Methoxybenzyl)-2-methyloxirane** (10 mmol)
- Nucleophile: Methylamine (2.0 M in THF, 5 eq)^[1]
- Catalyst: Lithium Perchlorate () (0.5 eq) - Promotes ring opening.
- Solvent: Acetonitrile (MeCN)^[1]

Procedure:

- Dissolution: Dissolve the epoxide (1.78 g) in MeCN (20 mL). Add (0.53 g).
- Addition: Add the methylamine solution (25 mL) in a sealed pressure tube or autoclave.
- Heating: Heat the mixture to 60°C for 12 hours. The elevated temperature is required to overcome the steric bulk of the gem-methyl/benzyl groups.^[1]

- Workup: Cool to room temperature. Remove volatiles (THF/MeCN) under vacuum.
- Extraction: Dissolve residue in EtOAc (50 mL) and wash with water.
- Isolation: The product is a tertiary alcohol.[1] Purify via column chromatography (DCM:MeOH: 90:9:1).

Regioselectivity Note: The nucleophile preferentially attacks the terminal (C3), preserving the tertiary alcohol at C2.

Impurity Profile & Troubleshooting

Issue	Probable Cause	Corrective Action
Dimerization	High concentration or strong base	Dilute reaction to 0.1 M; use milder bases.[1]
Aldehyde Byproduct	Incorrect rearrangement (H-shift vs Alkyl-shift)	Use instead of to tune rearrangement selectivity toward the ketone.
Incomplete Conversion	Steric hindrance at C2	Increase temperature to 80°C (sealed vessel) or use microwave irradiation.

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